molecular formula C19H22N6O2 B2792138 5-Oxo-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]pyrrolidine-2-carboxamide CAS No. 1421445-42-2

5-Oxo-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]pyrrolidine-2-carboxamide

Cat. No.: B2792138
CAS No.: 1421445-42-2
M. Wt: 366.425
InChI Key: MYUGZAALFYOPGP-UHFFFAOYSA-N
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Description

5-Oxo-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]pyrrolidine-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyrimidine ring, and a phenylpiperazine moiety. It has been studied for its potential as an acetylcholinesterase inhibitor, which makes it a candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the phenylpiperazine moiety, where nucleophiles such as amines or thiols can replace the phenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the phenyl group.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Rivastigmine: A reversible cholinesterase inhibitor used to manage mild to moderate dementia.

    Galantamine: An alkaloid that acts as a competitive and reversible inhibitor of acetylcholinesterase.

Uniqueness

5-Oxo-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]pyrrolidine-2-carboxamide is unique due to its specific structure, which combines a pyrrolidine ring, a pyrimidine ring, and a phenylpiperazine moiety. This unique combination allows it to selectively inhibit acetylcholinesterase with high potency, making it a promising candidate for further development as a therapeutic agent .

Biological Activity

5-Oxo-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]pyrrolidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Structure and Synthesis

The compound features a pyrrolidine core with several functional groups that contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including the formation of the pyrimidine and piperazine moieties. Detailed synthetic routes can be found in the literature, emphasizing the importance of optimizing reaction conditions for yield and purity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been suggested to act as an acetylcholinesterase inhibitor , which enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine. This mechanism is critical in conditions such as Alzheimer's disease, where cholinergic signaling is impaired .

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological activities:

  • Anticonvulsant Activity : In preclinical studies, derivatives of similar structures have shown significant anticonvulsant properties in various seizure models, suggesting potential for treating epilepsy .
  • Antinociceptive Activity : Studies indicate that compounds with similar scaffolds can exert analgesic effects, providing relief from pain through central and peripheral mechanisms .
  • Cytotoxicity : Evaluation of cytotoxic effects on hepatocellular carcinoma cells (HepG2) revealed that certain concentrations did not significantly affect cell viability, indicating a favorable safety profile .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantSignificant protection against seizures
AntinociceptiveEffective in reducing pain in animal models
Acetylcholinesterase InhibitionEnhanced cholinergic signaling
CytotoxicityMinimal impact on HepG2 cell viability

Detailed Findings

  • Anticonvulsant Properties : In a study involving various compounds with similar structures, significant anticonvulsant activity was observed at doses that provided protection against induced seizures. For instance, certain derivatives showed up to 75% efficacy in protecting test subjects in the maximal electroshock (MES) test .
  • Antinociceptive Effects : The analgesic properties were assessed through behavioral models where the compound demonstrated a notable reduction in pain responses, suggesting central nervous system involvement .
  • Safety Profile : The hepatotoxicity studies indicated no significant cytotoxic effects at therapeutic concentrations, which is crucial for drug development as it suggests a favorable safety margin .

Properties

IUPAC Name

5-oxo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c26-17-7-6-16(23-17)18(27)22-14-12-20-19(21-13-14)25-10-8-24(9-11-25)15-4-2-1-3-5-15/h1-5,12-13,16H,6-11H2,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUGZAALFYOPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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